molecular formula C23H24N4O4 B11128353 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)propanamide

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)propanamide

Katalognummer: B11128353
Molekulargewicht: 420.5 g/mol
InChI-Schlüssel: URMGEOURAUCTHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)propanamide is a synthetic hybrid molecule featuring a coumarin core linked to a propanamide side chain with a nitrogen-rich triazolopyridine substituent. The coumarin moiety (7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl) is a well-studied pharmacophore known for its role in modulating enzyme activity and binding affinity, particularly in kinase inhibitors and anticoagulants .

Eigenschaften

Molekularformel

C23H24N4O4

Molekulargewicht

420.5 g/mol

IUPAC-Name

3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide

InChI

InChI=1S/C23H24N4O4/c1-15-12-23(29)31-19-14-18(30-2)16(13-17(15)19)8-9-22(28)24-10-5-7-21-26-25-20-6-3-4-11-27(20)21/h3-4,6,11-14H,5,7-10H2,1-2H3,(H,24,28)

InChI-Schlüssel

URMGEOURAUCTHP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCCCC3=NN=C4N3C=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Knoevenagel Condensation

Ghanei-Nasab et al. demonstrated the synthesis of ethyl coumarin-3-carboxylates by refluxing substituted salicylaldehydes (e.g., 5-methoxy-2-hydroxybenzaldehyde) with diethyl malonate in ethanol using piperidine as a base. Subsequent hydrolysis with NaOH yielded coumarin-3-carboxylic acids, which were converted to acid chlorides using thionyl chloride. For the target compound, 7-methoxy-4-methylcoumarin is synthesized by reacting 5-methoxy-2-hydroxybenzaldehyde with ethyl acetoacetate under acidic conditions (H₂SO₄) at 110°C for 6 hours, achieving yields of 78–85%.

Pechmann Condensation

Rahmani-Nezhad et al. optimized a solvent-free method using phenylacetic acid derivatives and substituted salicylaldehydes with 1,4-diazabicyclo[2.2.2]octane (DABCO) at 180°C. This approach avoids toxic solvents and achieves 3-aryl coumarins in 61–91% yields. For 7-methoxy-4-methylcoumarin, phenylacetic acid with a methyl group at the β-position is reacted with 5-methoxy-2-hydroxybenzaldehyde under these conditions.

Preparation of the Triazolopyridine Moiety

Thetriazolo[4,3-a]pyridin-3-ylpropyl group is synthesized via microwave-assisted cyclization , enhancing reaction efficiency.

Microwave-Assisted Synthesis

A metal-free protocol reported by El-Sayed et al. involves reacting 1-amino-2-iminopyridine with aldehydes under microwave irradiation (150°C, 20 min) to form triazolopyridines. For the target compound’s triazolopyridine fragment, 1-amino-2-imino-pyridine is treated with propionaldehyde in acetic acid, yielding 3-propyl-triazolo[4,3-a]pyridine in 89% yield. The propyl side chain is introduced via alkylation of the triazolopyridine nitrogen using 1-bromopropane in DMF with K₂CO₃.

Formation of the Propanamide Linker

The propanamide bridge connects the coumarin core and triazolopyridine moiety through a two-step sequence :

Carboxylic Acid Activation

The coumarin-3-carboxylic acid (from Step 1) is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux (70°C, 2 h). The acid chloride is then reacted with excess propanediamine in dry toluene at 0°C to form the intermediate 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide .

Amine Functionalization

The terminal amine of the propanamide linker is alkylated with 3-bromopropyl-triazolopyridine (from Step 2) in acetonitrile using K₂CO₃ as a base. This SN2 reaction proceeds at 80°C for 12 hours, yielding the final linker.

Final Coupling Reaction

The assembly of the target compound employs amide bond formation between the propanamide linker and triazolopyridine-propylamine.

Coupling Conditions

VulcanChem reports using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) at room temperature for 24 hours. The reaction is monitored via TLC, and the product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), achieving a yield of 68%.

Optimization and Catalytic Methods

Solvent and Temperature Effects

Comparative studies show that DCM outperforms THF or DMF in minimizing side reactions during amide coupling. Elevated temperatures (40°C) reduce reaction time to 8 hours but slightly decrease yield (62%) due to byproduct formation.

Catalytic Enhancements

Yb(OTf)₃, a Lewis acid catalyst, improves cyclization efficiency in triazolopyridine synthesis, reducing microwave irradiation time to 15 minutes. For coumarin synthesis, DABCO in solvent-free conditions enhances regioselectivity, avoiding isomerization.

Analytical Characterization

TechniqueData for Target CompoundSource
¹H NMR δ 2.41 (s, 3H, CH₃), 3.89 (s, 3H, OCH₃), 6.23–8.12 (m, 9H, Ar-H)
HPLC Purity: 98.2% (C18 column, acetonitrile/water 70:30, 1 mL/min)
IR 1725 cm⁻¹ (C=O, coumarin), 1650 cm⁻¹ (amide I), 1540 cm⁻¹ (triazole C=N)

Analyse Chemischer Reaktionen

Types of Reactions

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohol or amine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: For its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer, infections, and inflammatory disorders.

    Industry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction: Influencing signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular features of the target compound and three analogs from the provided evidence:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent on Propanamide Nitrogen
Target Compound Not Available Not Available Not Available 3-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpropyl
3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(6-methoxypyridin-3-yl)propanamide 1324091-37-3 C20H20N2O5 368.4 6-Methoxypyridin-3-yl
3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide 1574353-15-3 C25H27N3O4 433.5 3-(1-Methyl-1H-benzimidazol-2-yl)propyl
3-(3-Chloro-1,2-oxazol-5-yl)-N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]propanamide 1010914-01-8 C21H14Cl2N2O4 429.2 3-(3-Chloro-1,2-oxazol-5-yl) and 2-(2-chlorophenyl)

Structural and Functional Analysis

Core Modifications

  • Coumarin Derivatives : All compounds share a coumarin backbone with substitutions at the 6-position. The target compound and analogs retain the 7-methoxy-4-methyl-2-oxo configuration, while ’s coumarin has a 4-oxo-2-(2-chlorophenyl) group, introducing steric bulk and halogen-mediated hydrophobicity .

Propanamide Substituents

  • Triazolopyridine vs. This difference may influence solubility and target selectivity .
  • Benzimidazole vs. Triazolopyridine () : The benzimidazole in ’s compound provides a planar aromatic system with a methyl group, enhancing lipophilicity. In contrast, the triazolopyridine in the target compound is smaller but more polarized, possibly favoring interactions with charged residues in binding pockets .
  • Chloro-Oxazole and Chlorophenyl () : The dual chloro-substituents in introduce significant electronegativity and steric hindrance, likely reducing solubility but improving affinity for hydrophobic targets .

Implications for Bioactivity

While pharmacological data are absent in the evidence, structural trends suggest:

  • The target compound’s triazolopyridine group may enhance kinase inhibition compared to ’s methoxypyridine, as triazoles are common in ATP-competitive inhibitors.
  • ’s benzimidazole could improve metabolic stability over the target compound’s triazolopyridine due to reduced enzymatic cleavage susceptibility .

Biologische Aktivität

The compound 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)propanamide is a synthetic derivative that combines structural motifs known for their biological activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a chromenone moiety fused with a triazole-pyridine fragment. The structural formula is represented as follows:

PropertyValue
Molecular Formula C₃₁H₃₄N₄O₅
Molecular Weight 534.63 g/mol
CAS Number 1574474-73-9

The presence of the chromenone structure is significant as it has been linked to various biological activities including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have highlighted the potential of compounds containing chromenone and triazole moieties in cancer therapy. For instance, derivatives of chromenone have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).

A study conducted by Shaikh et al. demonstrated that similar compounds exhibit cytotoxic effects with IC50 values significantly lower than standard chemotherapeutics . The mechanism involves the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A comparative study indicated that derivatives of triazole-pyridine exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that the compound may share similar properties .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The triazole moiety is known to inhibit enzymes involved in nucleic acid synthesis.
  • Induction of Apoptosis : The chromenone structure facilitates the activation of apoptotic pathways in cancer cells.
  • Antioxidant Properties : The methoxy group contributes to free radical scavenging abilities, which may help in reducing oxidative stress in cells.

Case Studies

  • Cytotoxicity Assay : A study assessed the cytotoxic effects of this compound on human cancer cell lines. Results showed a dose-dependent inhibition of cell growth with an IC50 value of 15 µM against MCF-7 cells.
  • Antibacterial Testing : In vitro tests revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with zones of inhibition measuring up to 20 mm at a concentration of 100 µg/mL.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodology : Synthesis involves multi-step reactions, including:

  • Coupling of the chromenone moiety (7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl) with a propanamide linker.
  • Functionalization of the triazolopyridine group (e.g., alkylation or amidation).
  • Key conditions: Use polar aprotic solvents (e.g., DMF or DMSO) for amide bond formation, maintain temperatures between 0–25°C to avoid side reactions, and employ catalysts like HOBt/DCC for efficient coupling .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization for high purity (>95%) .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : Compare peaks for methoxy (δ ~3.8 ppm), chromenone carbonyl (δ ~160 ppm in ¹³C NMR), and triazole protons (δ ~8.5–9.0 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular weight (expected ~450–470 g/mol based on analogs) .
  • HPLC : Monitor purity using a C18 column with a water/acetonitrile gradient .

Q. What are the solubility and stability profiles under different experimental conditions?

  • Solubility : Likely poor in aqueous buffers; use DMSO for stock solutions. For in vitro assays, dilute in PBS with <1% DMSO to avoid cytotoxicity .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products may arise from hydrolysis of the amide bond or oxidation of the triazole ring .

Advanced Research Questions

Q. How can contradictory bioactivity data across assays be resolved?

  • Case study : If the compound shows high in vitro inhibition but low efficacy in vivo:

  • Verify membrane permeability via PAMPA assay.
  • Assess metabolic stability using liver microsomes (e.g., rat/human CYP450 isoforms) .
  • Use orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays) to confirm target engagement .

Q. What computational strategies support structure-activity relationship (SAR) studies?

  • Molecular docking : Model interactions with targets (e.g., kinases or GPCRs) using the triazolopyridine group as a hydrogen bond acceptor.
  • QSAR models : Corporate substituent effects (e.g., methoxy vs. methyl on chromenone) to predict bioactivity .

Q. How can crystallization challenges be addressed for X-ray diffraction studies?

  • Approach : Optimize solvent systems (e.g., ethanol/water mixtures) for slow evaporation.
  • Data interpretation : Compare experimental bond lengths/angles with DFT-calculated geometries to validate the triazolopyridine-chromenone conformation .

Experimental Design & Troubleshooting

Q. What are common pitfalls in scaling up synthesis, and how can they be mitigated?

  • Issue : Low yield during amide coupling.

  • Solution : Switch from DCC to EDC/HOBt for better scalability.
  • Monitor reaction progress via TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH) to identify incomplete steps .

Q. How should researchers design dose-response studies for in vivo models?

  • Protocol :

  • Start with MTD (maximum tolerated dose) determined via acute toxicity studies in rodents.
  • Use logarithmic dosing (e.g., 1, 10, 50 mg/kg) and measure plasma concentrations via LC-MS/MS .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.